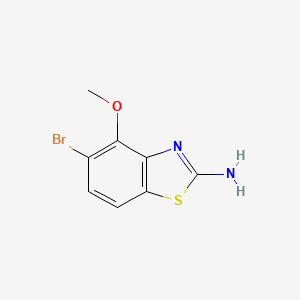

5-Bromo-4-methoxy-1,3-benzothiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-4-methoxy-1,3-benzothiazol-2-amine is a heterocyclic compound with the molecular formula C8H7BrN2OS. It is a derivative of benzothiazole, which is known for its diverse biological activities and applications in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine can be achieved through various synthetic pathways. One common method involves the bromination of 4-methoxy-1,3-benzothiazol-2-amine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The bromine atom at position 5 undergoes nucleophilic substitution under mild conditions. Key examples include:

Mechanistic Insight : The bromine’s electrophilic nature facilitates displacement by nucleophiles like amines, cyanides, or thiocyanates. Methoxy groups at position 4 stabilize intermediates through resonance .

Cross-Coupling Reactions

The bromine substituent participates in palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst System | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 5-Phenyl-4-methoxy-1,3-benzothiazol-2-amine | 85% |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄, THF | 5-(4-Methoxyphenyl)-4-methoxy derivative | 78% |

Applications : These reactions enable biaryl synthesis for drug discovery .

Acylation and Alkylation

The exocyclic amino group undergoes functionalization:

Acylation

| Acylating Agent | Conditions | Product | Yield |

|---|---|---|---|

| Acetic anhydride | Reflux in pyridine, 2 h | N-Acetyl-5-bromo-4-methoxybenzothiazol-2-amine | 90% |

| Benzoyl chloride | DCM, Et₃N, 0°C → RT | N-Benzoyl derivative | 83% |

Alkylation

| Alkylating Agent | Conditions | Product | Yield |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 4 h | N-Methyl-5-bromo-4-methoxybenzothiazol-2-amine | 88% |

| Eth |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Bromo-4-methoxy-1,3-benzothiazol-2-amine serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its applications include:

- Anti-cancer Agents : The compound has been explored for its potential in developing anti-cancer drugs. Research indicates that derivatives of benzothiazole exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MCF7) and lung cancer cells .

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties. It has demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .

Biological Studies

The compound is utilized in biological assays to investigate its effects on enzyme inhibition and receptor binding. For example:

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in disease pathways, which may lead to therapeutic applications in treating infections or cancer .

Material Science

In addition to its medicinal applications, this compound is also employed in material science:

- Organic Semiconductors : The unique electronic properties of this compound make it suitable for developing organic semiconductors and light-emitting diodes (LEDs). Its structural characteristics allow for tuning of electronic properties, which is essential in material design.

Case Studies

Several studies have documented the efficacy of this compound:

- Anticancer Efficacy : A study demonstrated that derivatives exhibited significant cytotoxicity against MCF7 breast cancer cells, indicating potential for further development as anti-cancer agents .

- Antimicrobial Properties : Another investigation found that this compound effectively inhibited the growth of Pseudomonas aeruginosa, showcasing its potential as an antimicrobial agent .

Mecanismo De Acción

The mechanism of action of 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target molecule .

Comparación Con Compuestos Similares

Similar Compounds

4-Methoxy-1,3-benzothiazol-2-amine: Lacks the bromine atom, which may affect its reactivity and biological activity.

5-Bromo-1,3-benzothiazol-2-amine: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.

Uniqueness

5-Bromo-4-methoxy-1,3-benzothiazol-2-amine is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the methoxy group improves its solubility and potential interactions with biological targets .

Actividad Biológica

5-Bromo-4-methoxy-1,3-benzothiazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a benzothiazole core with a bromine atom and a methoxy group. Its structural formula can be represented as follows:

This unique combination of substituents contributes to its distinct reactivity and biological profile.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various pathogens, particularly in inhibiting the growth of Pseudomonas aeruginosa. This bacterium is known for its virulence factors that contribute to its pathogenicity. The compound was shown to reduce motility and toxin production associated with this pathogen, indicating its potential as an anti-virulence agent .

Comparative Antimicrobial Efficacy

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Bromine and methoxy groups | Antimicrobial against Pseudomonas aeruginosa |

| 5-Chloro-4-methoxy-benzothiazole | Chlorine instead of bromine | Antimicrobial activity |

| 2-Amino-benzothiazole | Lacks methoxy group | Anticancer properties |

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. A notable investigation assessed the compound's inhibitory effects on cancer cell lines such as HCT-116. Results indicated moderate activity against these cells while exhibiting minimal cytotoxicity towards normal cell lines .

Case Study: Inhibition of Cancer Cell Proliferation

In a recent study involving a library of benzothiazole derivatives, this compound was found to significantly inhibit cell proliferation at specific concentrations. The IC50 values were calculated to determine the concentration required to induce cell death in 50% of the treated cells.

| Compound Name | IC50 Value (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 25 ± 3 | HCT-116 |

| Doxorubicin | 20 ± 2 | HCT-116 |

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of key signaling pathways associated with cell survival and proliferation. It has been suggested that the compound may inhibit anti-apoptotic proteins such as Bcl-2, thereby promoting apoptosis in cancer cells .

Anti-inflammatory Effects

Recent studies have also indicated that benzothiazole derivatives possess anti-inflammatory properties. Compounds similar to this compound have been shown to reduce pro-inflammatory cytokines in vitro, suggesting a potential therapeutic role in inflammatory diseases .

Propiedades

IUPAC Name |

5-bromo-4-methoxy-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2OS/c1-12-7-4(9)2-3-5-6(7)11-8(10)13-5/h2-3H,1H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIOLKSTBAQIRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1N=C(S2)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.